

# Application Notes and Protocols for Ruthenium-106 Ophthalmic Applicators

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ruthenium-106 (Ru-106) plaque brachytherapy is a well-established and effective method for the treatment of intraocular tumors, most notably uveal melanoma and retinoblastoma. This modality offers the significant advantage of preserving the eye and, in many cases, functional vision. Ru-106 is a beta-emitting radionuclide with a half-life of 373.6 days, allowing for multiple uses of a single applicator over a one-year period. The beta radiation emitted by Ru-106 and its daughter isotope, Rhodium-106 (Rh-106), has a limited range in tissue, resulting in a steep dose fall-off. This characteristic is highly advantageous for treating ocular tumors, as it allows for the delivery of a high radiation dose to the tumor while minimizing exposure to surrounding healthy structures such as the optic nerve and macula.

These application notes provide a comprehensive overview of the design, dosimetry, and clinical application of Ru-106 ophthalmic applicators. Detailed protocols for handling, quality assurance, and experimental procedures are included to guide researchers and clinicians in the safe and effective use of this technology.

## **Applicator Design and Characteristics**

Ru-106 ophthalmic applicators are specifically designed for conformity to the scleral surface of the eye. Key design features include:



- Shape and Size: The applicators are spherically concave shells, typically with a radius of
  curvature between 12 and 14 mm to match the globe of the eye. They are available in
  various shapes and sizes to accommodate different tumor dimensions and locations. Some
  models feature notches to allow for placement near the optic nerve.
- Material: The radioactive Ru-106 is encapsulated within a sealed silver plaque. The silver
  casing provides structural integrity and absorbs a significant portion of the beta radiation,
  shielding the surrounding tissues and personnel.
- Thickness: The applicators are thin, generally around 1 mm, which facilitates surgical placement.
- Suture Eyelets: Each applicator is equipped with eyelets to allow it to be securely sutured to the sclera over the base of the tumor.

Table 1: General Specifications of Common Ru-106 Ophthalmic Applicators

| Feature             | Specification                                           | Reference |
|---------------------|---------------------------------------------------------|-----------|
| Radionuclide        | Ruthenium-106 (in secular equilibrium with Rhodium-106) |           |
| Half-life           | 373.6 days                                              | [1]       |
| Radiation Type      | Beta particles (electrons)                              | [2]       |
| Applicator Material | Silver                                                  |           |
| Thickness           | Approximately 1 mm                                      | [1]       |
| Radius of Curvature | 12 - 14 mm                                              |           |
| Available Models    | Multiple shapes and sizes (e.g., round, notched)        | [1]       |

## **Dosimetry and Treatment Planning**

Accurate dosimetry is critical for successful treatment outcomes, ensuring that the tumor receives a therapeutic dose while sparing critical ocular structures.



- Dose Prescription: The prescribed dose is typically delivered to the tumor apex. For uveal melanoma, a common target dose to the apex is 100 Gy. The dose to the sclera at the base of the tumor is significantly higher but should be kept within tolerance limits.
- Dose Fall-off: The beta radiation from Ru-106 has a rapid dose fall-off in tissue, making it ideal for treating tumors up to 5-6 mm in apical height.
- Dosimetry Verification: The dose rate of each applicator is certified by the manufacturer.
   However, it is best practice for the institution's medical physics team to perform independent quality assurance checks. This can be done using various dosimetry systems, including thermoluminescent dosimeters (TLDs), diamond detectors, or radiochromic film in a suitable phantom. Monte Carlo simulations are increasingly used for precise treatment planning, especially for complex tumor geometries.

Table 2: Typical Dosimetric Parameters for Ru-106 Brachytherapy

| Parameter                        | Typical Value/Range                         | Reference |
|----------------------------------|---------------------------------------------|-----------|
| Prescribed Dose to Tumor<br>Apex | 70 - 130 Gy                                 | [3][4]    |
| Maximum Scleral Dose             | < 1000 Gy (can be higher for larger tumors) | [5]       |
| Maximum Tumor Height             | 5 - 7 mm                                    | [2]       |
| Treatment Duration               | 2 - 7 days                                  | [6]       |

# Cellular and Molecular Effects of Ru-106 Brachytherapy

The therapeutic effect of Ru-106 brachytherapy is mediated by the induction of DNA damage in tumor cells, primarily through the generation of reactive oxygen species (ROS) by the beta particles. This leads to single-strand breaks (SSBs) and, to a lesser extent, double-strand breaks (DSBs) in the DNA. The cellular response to this damage determines the fate of the tumor cells.





Click to download full resolution via product page

Caption: Cellular response to Ru-106 beta radiation.

# **Experimental Protocols Protocol 1: Quality Assurance of Ru-106 Applicators**

Objective: To verify the dose rate of the Ru-106 applicator as provided by the manufacturer.

#### Materials:

- Ru-106 applicator
- Water phantom or solid water phantom with a cutout for the applicator
- Calibrated dosimetry system (e.g., TLDs, diamond detector, or radiochromic film)
- Electrometer (if using an ion chamber or diamond detector)
- · Positioning jigs for reproducible geometry



#### Methodology:

- Phantom Setup: Place the water or solid water phantom in the measurement area. If using a solid water phantom, ensure the applicator fits snugly into the pre-machined cutout.
- Detector Placement: Position the detector at a known, reproducible distance from the surface of the applicator. For central axis depth dose measurements, measurements are typically taken at various depths (e.g., 1 mm increments).
- Applicator Positioning: Carefully place the Ru-106 applicator in the phantom, ensuring its
  position is stable and reproducible.
- Data Acquisition:
  - For TLDs: Expose the TLDs for a predetermined amount of time. Read out the TLDs using a calibrated TLD reader.
  - For Diamond Detector/Ion Chamber: Connect the detector to the electrometer. Allow the reading to stabilize and record the charge or current.
  - For Radiochromic Film: Place the film at the desired depth and expose for a set time.
     Scan the film using a high-resolution flatbed scanner and analyze the dose distribution using appropriate software.
- Dose Calculation: Convert the measured readings to dose rate using the calibration factor of the detector.
- Comparison: Compare the measured dose rate with the manufacturer's certificate. The
  deviation should be within acceptable limits (typically ±5%).
- Record Keeping: Document all measurements, calculations, and comparisons in a quality assurance log.





Click to download full resolution via product page

Caption: Quality assurance workflow for Ru-106 applicators.



## **Protocol 2: Surgical Placement of Ru-106 Applicator**

Objective: To surgically place the Ru-106 applicator on the sclera overlying the intraocular tumor. This protocol should be performed by a qualified ophthalmic surgeon in a controlled operating room environment.

#### Materials:

- Sterilized Ru-106 applicator
- Sterilized dummy applicator of the same size and shape
- Surgical instruments for ophthalmic surgery
- Sutures
- Diaphanoscope or transilluminator
- Ultrasound biomicroscopy (optional, for localization)

#### Methodology:

- Anesthesia: The procedure is performed under local or general anesthesia.
- Tumor Localization: The precise location and dimensions of the tumor are confirmed using indirect ophthalmoscopy and transillumination. The diaphanoscope helps to visualize the tumor shadow on the sclera.
- Peritomy: A conjunctival peritomy is made to expose the sclera over the tumor.
- Dummy Applicator Placement: A sterile dummy applicator is placed on the sclera at the determined location and sutured in place. The position is re-verified to ensure it adequately covers the tumor margins.
- Active Applicator Placement: Once the position is confirmed, the dummy applicator is removed. The sterile Ru-106 applicator is then carefully brought into the surgical field and sutured to the sclera in the exact same position using the pre-placed sutures.



- Closure: The conjunctiva is closed over the applicator.
- Post-operative Care: The eye is patched, and the patient is given post-operative instructions.
   The applicator remains in place for the prescribed treatment duration.

## **Protocol 3: Applicator Removal**

Objective: To surgically remove the Ru-106 applicator after the prescribed treatment duration.

#### Methodology:

- Anesthesia: The procedure is performed under local or general anesthesia.
- Exposure: The conjunctiva is opened to expose the applicator.
- Suture Removal: The sutures holding the applicator in place are carefully cut and removed.
- Applicator Removal: The Ru-106 applicator is gently removed from the eye.
- · Closure: The conjunctiva is closed with sutures.
- Post-operative Care: The eye is patched, and the patient is given post-operative instructions.

## **Safety and Handling Protocols**

Working with radioactive materials requires strict adherence to safety protocols to minimize radiation exposure to personnel and the public.

- ALARA Principle: All procedures should be designed to keep radiation exposure "As Low As Reasonably Achievable."
- Personnel Dosimetry: All personnel handling the Ru-106 applicators must wear appropriate dosimeters (e.g., whole-body and ring dosimeters).
- Shielding: When not in use, the applicators must be stored in a lead-lined container in a
  designated and secured radioactive materials storage area.
- Handling: Use forceps or other handling tools to maximize the distance from the source.
   Never handle the applicator directly with hands.



- Sterilization: The applicators and dummy applicators must be sterilized before each use according to the manufacturer's instructions. A dedicated sterilization container is often provided.
- Transport: When transporting the applicator within the institution, it must be in a shielded container.
- Emergency Procedures: Establish and practice emergency procedures for incidents such as a dropped or damaged source.



Click to download full resolution via product page

Caption: Key safety and handling considerations for Ru-106 applicators.

### Conclusion

**Ruthenium-106** ophthalmic applicators are a valuable tool in the management of intraocular tumors. Their unique physical properties allow for targeted radiation delivery with sparing of



adjacent critical structures. Successful and safe implementation of Ru-106 brachytherapy requires a multidisciplinary team, including an ophthalmic oncologist, radiation oncologist, and medical physicist. Adherence to rigorous quality assurance, surgical, and safety protocols is paramount to achieving optimal clinical outcomes and ensuring the safety of both patients and healthcare professionals. Further research into the molecular mechanisms of beta radiation on ocular tumors may lead to the development of novel combination therapies to enhance treatment efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Base excision repair of oxidative DNA damage: from mechanism to disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 5. Base excision repair of oxidative DNA damage and association with cancer and aging -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiation-Induced DNA Damage in Uveal Melanoma Is Influenced by Dose Delivery and Chromosome 3 Status PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ruthenium-106 Ophthalmic Applicators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088614#designing-ruthenium-106-applicators-for-ophthalmic-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com